Subtype Selectivity: δ2 Over δ1 Binding Affinity
Naltriben is a key tool for differentiating δ1 and δ2 opioid receptor subtypes. While it is a potent antagonist at the δ2 receptor (Ki = 0.013 nM), its affinity for the δ1 subtype is substantially lower. This stands in contrast to naltrindole, another widely used δ-antagonist, which does not discriminate as effectively between these two subtypes .
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.013 nM (δ2-opioid receptor) |
| Comparator Or Baseline | Ki = 12 nM (µ-opioid receptor); Ki = 13 nM (κ-opioid receptor) |
| Quantified Difference | Naltriben is ~920-fold selective for δ2 over µ-opioid receptors and ~1,000-fold selective for δ2 over κ-opioid receptors. |
| Conditions | CHO-DG44 cells expressing mouse δ2-opioid receptors; PC12 and COS-7 cells expressing mouse and rat µ- and κ-opioid receptors, respectively. |
Why This Matters
This level of selectivity is critical for experiments designed to dissect δ1- versus δ2-specific signaling pathways, where a less selective compound would yield ambiguous results.
